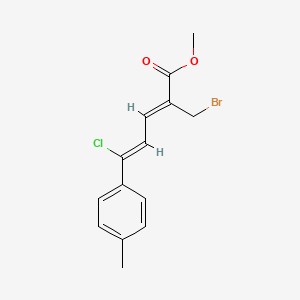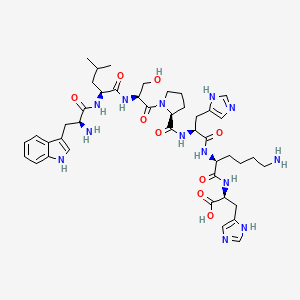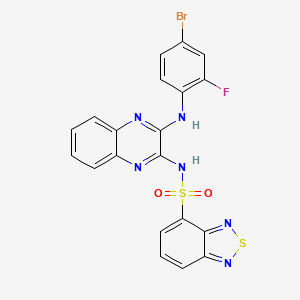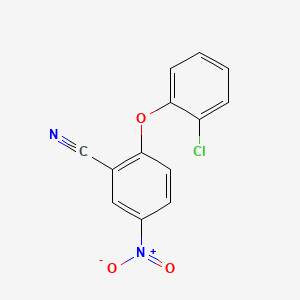
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-chlorophenoxy group and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- typically involves the nitration of 2-(2-chlorophenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 2-chlorophenol, followed by its reaction with benzonitrile to form 2-(2-chlorophenoxy)benzonitrile. The final step involves the nitration of the intermediate to produce the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chlorine atom in the 2-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzonitrile derivatives.
Reduction: Formation of aminobenzonitrile derivatives.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenoxy)benzonitrile
- 4-(2-Chlorophenoxy)benzonitrile
- 2-(2-Fluorophenoxy)benzonitrile
Uniqueness
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is unique due to the presence of both a nitro group and a 2-chlorophenoxy group on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
99902-77-9 |
|---|---|
Formule moléculaire |
C13H7ClN2O3 |
Poids moléculaire |
274.66 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H |
Clé InChI |
OVUDUJKNHDOXEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)
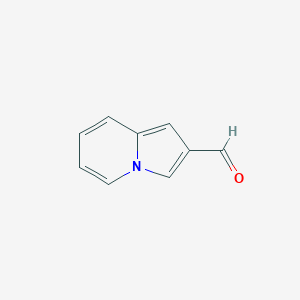
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
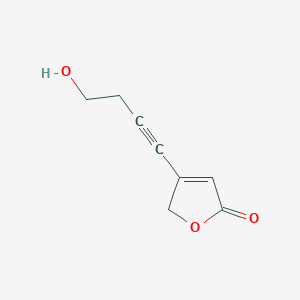


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
